![molecular formula C13H22F2N2O2 B11843380 tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[35]nonane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[35]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include bases, acids, and fluorinating agents .
Analyse Des Réactions Chimiques
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles
Applications De Recherche Scientifique
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group and the spirocyclic structure play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: This compound has an oxygen atom in the spirocyclic ring, which may alter its chemical properties and biological activity.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: . The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22F2N2O2 |
|---|---|
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-7-13(8-17)4-5-16-6-9(13)10(14)15/h9-10,16H,4-8H2,1-3H3 |
Clé InChI |
GPOLKVXZBHTHEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



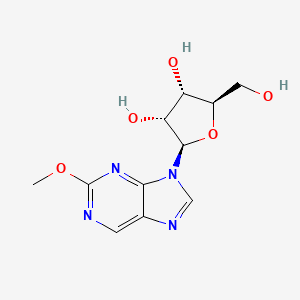
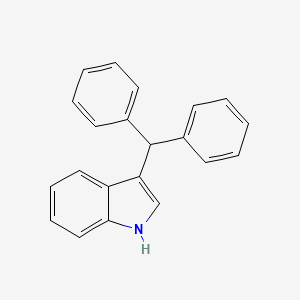


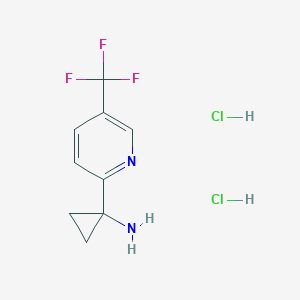

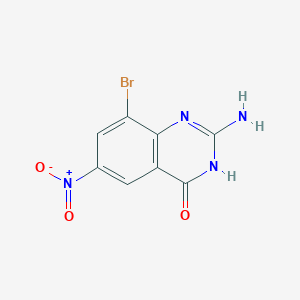
![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)

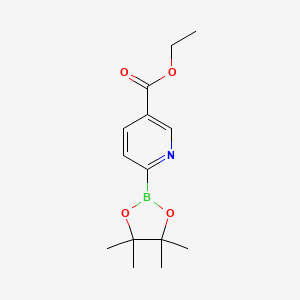


![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
